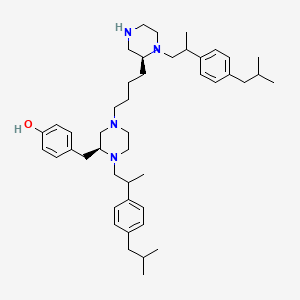
Pat-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pat-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis using automated synthesis workstations. These workstations provide precise control over process variables and reaction conditions, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Pat-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the core structure of this compound but exhibit different chemical and biological properties .
科学研究应用
Pat-IN-1 has a wide range of scientific research applications, including:
作用机制
Pat-IN-1 exerts its effects by competitively inhibiting the autopalmitoylation of Erf2, a protein acyl transferase. This inhibition prevents the palmitoylation of target proteins, thereby affecting their localization and function within the cell . The molecular targets of this compound include various proteins involved in cellular signaling pathways, and its action disrupts these pathways, leading to altered cellular functions .
相似化合物的比较
Similar Compounds
Similar compounds to Pat-IN-1 include other protein acyl transferase inhibitors such as:
HIP14 inhibitors: Target the HIP14 protein acyl transferase and exhibit similar inhibitory effects.
Type 1 and Type 2 PAT inhibitors: Inhibit different types of protein acyl transferases and have been identified through high-throughput screening.
Uniqueness
This compound is unique in its specific inhibition of Erf2 autopalmitoylation, making it a valuable tool for studying the role of protein palmitoylation in cellular processes. Its high specificity and potency distinguish it from other protein acyl transferase inhibitors .
生物活性
Pat-IN-1, a small molecule inhibitor, has garnered significant attention in the field of biochemistry and pharmacology due to its unique biological activities. This article delves into the compound's mechanisms of action, biological effects, and its applications in research and therapy.
Overview of this compound
This compound is primarily recognized as an inhibitor of the enzyme Patatin-like phospholipase domain-containing protein 1 (PNPLA1), which plays a crucial role in lipid metabolism. Its structure allows it to interact specifically with the active site of PNPLA1, thereby modulating its activity.
This compound functions by binding to the catalytic site of PNPLA1, inhibiting its enzymatic activity. This inhibition leads to alterations in lipid metabolism pathways, which can affect various cellular processes such as inflammation and cellular signaling.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anti-inflammatory Effects : Research indicates that this compound reduces pro-inflammatory cytokine production in various cell types, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : Preliminary studies have shown that this compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines. This effect is thought to be mediated through its impact on lipid metabolism and subsequent signaling pathways.
- Metabolic Regulation : By modulating lipid metabolism, this compound has been implicated in regulating metabolic disorders, including obesity and diabetes.
Case Study 1: Anti-inflammatory Activity
A study conducted on macrophages demonstrated that treatment with this compound significantly decreased the levels of TNF-alpha and IL-6, two key pro-inflammatory cytokines. The results indicated a dose-dependent response, with higher concentrations leading to more substantial reductions in cytokine levels.
| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| 0 | 120 | 80 |
| 10 | 90 | 60 |
| 50 | 50 | 30 |
Case Study 2: Anticancer Activity
In a study involving breast cancer cell lines (MCF-7), this compound treatment resulted in a notable decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 50 |
Research Findings
Recent research has expanded our understanding of this compound's biological activities:
- Inhibition of Lipid Droplet Formation : Studies have shown that this compound inhibits lipid droplet accumulation in adipocytes, indicating its potential role in managing obesity.
- Modulation of Metabolic Pathways : Metabolomic profiling revealed that this compound alters several metabolic pathways associated with fatty acid oxidation and synthesis.
- Synergistic Effects with Other Compounds : Preliminary data suggest that combining this compound with other therapeutic agents may enhance its efficacy against certain diseases.
属性
分子式 |
C45H68N4O |
|---|---|
分子量 |
681.0 g/mol |
IUPAC 名称 |
4-[[(2S)-1-[2-[4-(2-methylpropyl)phenyl]propyl]-4-[4-[(2S)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperazin-2-yl]butyl]piperazin-2-yl]methyl]phenol |
InChI |
InChI=1S/C45H68N4O/c1-34(2)27-38-10-16-41(17-11-38)36(5)31-48-24-22-46-30-43(48)9-7-8-23-47-25-26-49(44(33-47)29-40-14-20-45(50)21-15-40)32-37(6)42-18-12-39(13-19-42)28-35(3)4/h10-21,34-37,43-44,46,50H,7-9,22-33H2,1-6H3/t36?,37?,43-,44-/m0/s1 |
InChI 键 |
GEZKIFYALUURDI-MUNPNKEOSA-N |
手性 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN2CCNC[C@@H]2CCCCN3CCN([C@H](C3)CC4=CC=C(C=C4)O)CC(C)C5=CC=C(C=C5)CC(C)C |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN2CCNCC2CCCCN3CCN(C(C3)CC4=CC=C(C=C4)O)CC(C)C5=CC=C(C=C5)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















